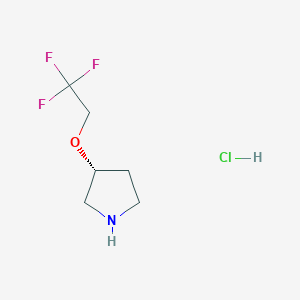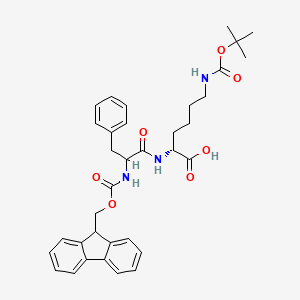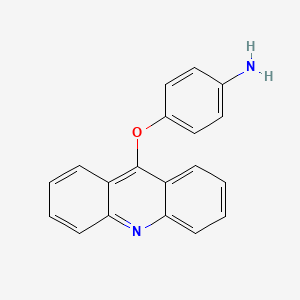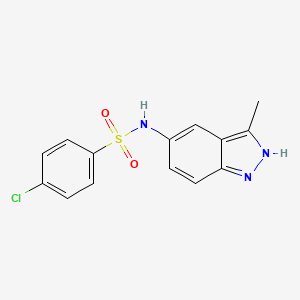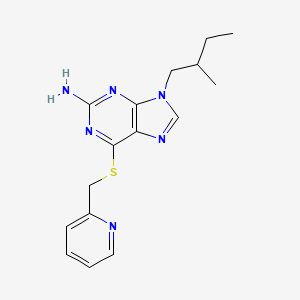
9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine: is a synthetic organic compound belonging to the purine class. This compound is characterized by its unique structure, which includes a purine core substituted with a 2-methylbutyl group and a pyridin-2-ylmethylthio group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Purine Core: Starting with a purine derivative, the 2-methylbutyl group is introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Thioether Formation: The pyridin-2-ylmethylthio group is introduced through a nucleophilic substitution reaction. This involves reacting the purine derivative with pyridin-2-ylmethylthiol in the presence of a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Optimized Conditions: Use of catalysts to enhance reaction rates and selectivity, and optimization of temperature, pressure, and solvent systems to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioether group to a thiol.
Substitution: Nucleophilic substitution reactions at the purine core or the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols.
Substitution Products: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nucleic acids and proteins.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity, or intercalate into DNA, disrupting replication and transcription processes. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
Azathioprine: An immunosuppressive drug used in organ transplantation and autoimmune diseases.
Allopurinol: Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
9-(2-Methylbutyl)-6-((pyridin-2-ylmethyl)thio)-9H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other purine analogs, the presence of the pyridin-2-ylmethylthio group may enhance its ability to interact with specific molecular targets, potentially leading to novel therapeutic applications.
Properties
CAS No. |
56964-88-6 |
|---|---|
Molecular Formula |
C16H20N6S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
9-(2-methylbutyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine |
InChI |
InChI=1S/C16H20N6S/c1-3-11(2)8-22-10-19-13-14(22)20-16(17)21-15(13)23-9-12-6-4-5-7-18-12/h4-7,10-11H,3,8-9H2,1-2H3,(H2,17,20,21) |
InChI Key |
WCLIMBUMEQGCMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


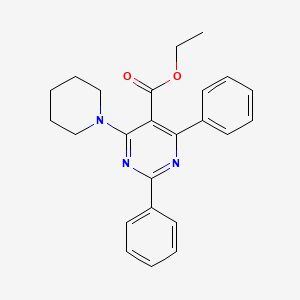
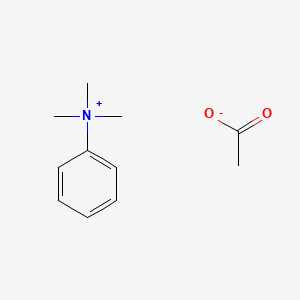
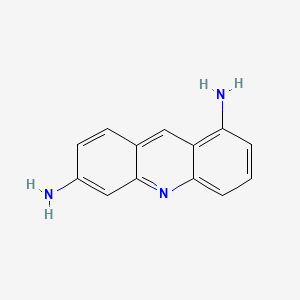
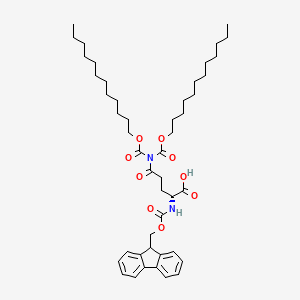
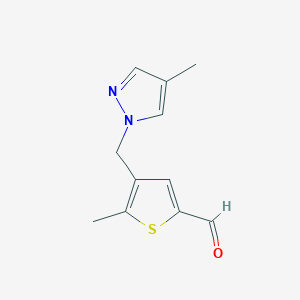
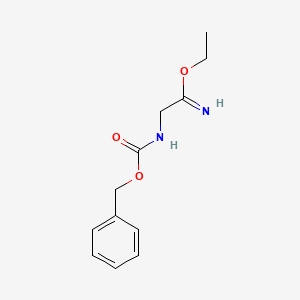
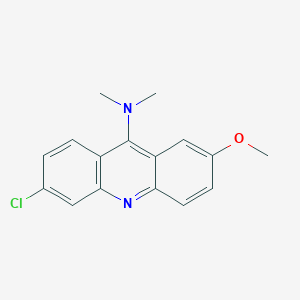
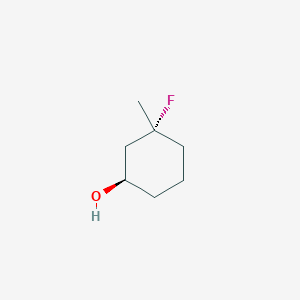

![7,8-Dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B15217836.png)
